1-(4-氯苄基)-1H-吡唑-5-胺

描述

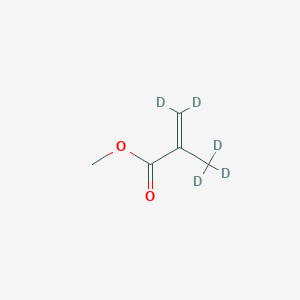

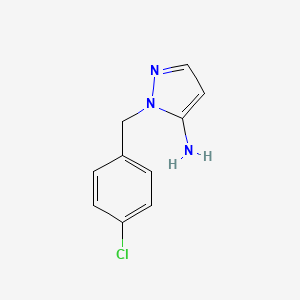

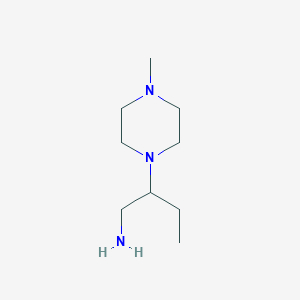

“1-(4-chlorobenzyl)-1H-pyrazol-5-amine” is a compound that likely contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The “4-chlorobenzyl” part suggests the presence of a benzyl group with a chlorine atom attached to the fourth carbon .

Molecular Structure Analysis

The molecular structure of “1-(4-chlorobenzyl)-1H-pyrazol-5-amine” would likely include a pyrazole ring attached to a benzyl group with a chlorine atom. The exact structure would depend on the specific locations of these groups .

Chemical Reactions Analysis

The chemical reactions involving “1-(4-chlorobenzyl)-1H-pyrazol-5-amine” would depend on the specific conditions and reagents used. Generally, compounds with similar structures can undergo reactions like oxidation, reduction, and nucleophilic substitution .

Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(4-chlorobenzyl)-1H-pyrazol-5-amine” would depend on its specific structure. For example, the presence of a chlorine atom might make the compound more polar, affecting its solubility and reactivity .

科学研究应用

抗疟疾应用

该化合物已用于合成结构简单的合成1,4-二取代哌啶,对耐药的恶性疟原虫具有高度选择性 . 这表明它在开发新型抗疟疾分子方面具有潜在的应用 .

合成与表征

该化合物的各种衍生物已通过缩合反应合成,采用X射线晶体学等技术进行结构分析. 这些研究强调了该化学物质在形成不同化合物方面的灵活性.

晶体结构分析

晶体学研究表明,这些化合物中的哌啶环通常采用椅式构象,为其分子几何提供了见解.

抗增殖活性

该化合物的某些衍生物已被评估其对各种人类细胞系的抗增殖作用,表明其在癌症研究方面具有潜在的应用.

抗结核活性

某些环丙基甲醇衍生物,包括与该化合物类似的哌啶结构,已表现出显著的抗结核活性. 这表明它在结核病治疗方面具有潜力.

杀虫特性

对来自黑胡椒属植物的化合物的研究,含有哌啶结构,已显示出杀虫特性. 这表明它在农业领域具有潜在的应用.

电化学氧化

对哌啶-4-酮的电化学氧化研究,与该化合物相关,突出了它们在合成化学应用中的潜力.

未来方向

该化合物的未来方向可能包括利用化学方法和生物筛选进一步探索核心结构,包括在疟疾动物模型中进行体内研究. 这可能会产生重要的抗疟疾先导化合物.

作用机制

Target of Action

It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that 1-(4-chlorobenzyl)-1H-pyrazol-5-amine may also interact with various biological targets.

Mode of Action

It is known that the position of the chlorine atom in similar compounds critically determines their antibacterial activity . This suggests that the chlorine atom in 1-(4-chlorobenzyl)-1H-pyrazol-5-amine may play a crucial role in its interaction with its targets.

Biochemical Pathways

Similar compounds have been shown to affect various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 1-(4-chlorobenzyl)-1H-pyrazol-5-amine may also affect multiple biochemical pathways.

Result of Action

Similar compounds have been shown to exhibit various biological activities . This suggests that 1-(4-chlorobenzyl)-1H-pyrazol-5-amine may also have diverse molecular and cellular effects.

安全和危害

未来方向

属性

IUPAC Name |

2-[(4-chlorophenyl)methyl]pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN3/c11-9-3-1-8(2-4-9)7-14-10(12)5-6-13-14/h1-6H,7,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQKYYTMQFAWPSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C(=CC=N2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(tert-Butyl)imidazo[1,2-a]pyridin-6-amine](/img/structure/B1612574.png)

![4'-(tert-Butyl)-4-chloro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1612578.png)

![2-(4-Amino-2-chlorophenyl)benzo[d]oxazol-5-amine](/img/structure/B1612584.png)